molecular formula C20H34N6O2 B607784 GSK2245035 CAS No. 1207629-49-9

GSK2245035

Katalognummer: B607784
CAS-Nummer: 1207629-49-9
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: LFMPVTVPXHNXOT-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK2245035 ist ein neuartiger niedermolekularer Wirkstoff, der als selektiver Agonist für den Toll-like-Rezeptor 7 (TLR7) wirkt. Es wird als immunmodulatorische Behandlung für allergische Atemwegserkrankungen entwickelt. Das Ziel des Wirkstoffs ist es, Typ-2-Helfer-T-Zell- (Th2) -Antworten zu reduzieren und Typ-1-Helfer-T-Zell- (Th1) - und regulatorische T-Zell- (Treg) -Antworten auf Aeroallergene durch die lokale Induktion von Typ-1-Interferonen zu verstärken .

Wirkmechanismus

Target of Action

GSK2245035, also known as 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one, is a highly potent and selective agonist of Toll-Like Receptor 7 (TLR7) . TLR7 is a part of the innate immune system and plays a crucial role in the immune response by recognizing single-stranded RNA in endosomes, which are often associated with viral infection .

Mode of Action

This compound interacts with TLR7, leading to the preferential induction of type 1 interferon alpha (IFNα) over tumor necrosis factor alpha (TNFα) . This selective stimulation of IFNα is a key aspect of the compound’s mode of action .

Biochemical Pathways

The activation of TLR7 by this compound results in the upregulation of co-stimulatory signals on antigen-presenting cells and the generation of pro-inflammatory mediators . These mediators can shift bystander immune responses towards a Helper T-cell Type 1/Regulatory T cell (Th1/Treg) phenotype, thereby reducing the magnitude of Helper T-cell Type 2 (Th2) reactivity . This modulation of immune responses is thought to be beneficial in conditions characterized by an overactive Th2 response, such as allergic asthma .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation . The compound is administered intranasally, which is thought to allow for local induction of type 1 interferons in the nasal airways .

Result of Action

In vitro studies have shown that this compound can reduce levels of Th2 cytokines released in allergen-driven atopic peripheral blood mononuclear cell (PBMC) cultures and enhance IL10 and IFNγ production .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, intranasal delivery allows for the local induction of type 1 interferons in the nasal airways . The compound’s efficacy may also be influenced by individual patient factors, such as the severity of their allergic response .

Biochemische Analyse

Biochemical Properties

GSK2245035 has pEC50s of 9.3 and 6.5 for IFNα and TFNα respectively . It effectively suppresses allergen-induced Th2 cytokine production in human peripheral blood cell cultures . The compound interacts with the TLR7 receptor, which plays a crucial role in the innate immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preferentially stimulating Type-1 interferon (IFN), which plays a critical role in immune response . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a TLR7 agonist . It binds to the TLR7 receptor, leading to the activation of downstream signaling pathways that result in the production of Type-1 interferon (IFN) . This can lead to changes in gene expression and influence various cellular functions .

Temporal Effects in Laboratory Settings

It has been observed that this compound can cause dose-related increases in IFNα levels in serum .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause dose-related increases in IFNα levels in serum

Metabolic Pathways

Given its role as a TLR7 agonist, it is likely to be involved in pathways related to immune response .

Transport and Distribution

Given its role as a TLR7 agonist, it is likely to be transported to areas of the cell where the TLR7 receptor is located .

Subcellular Localization

Given its role as a TLR7 agonist, it is likely to be localized to areas of the cell where the TLR7 receptor is located .

Analyse Chemischer Reaktionen

GSK2245035 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Rolle als TLR7-Agonist liegt. Der Wirkstoff induziert die Produktion von Interferon-alpha (IFNα) und anderen Zytokinen wie Interleukin-12 (IL12), Interferon-gamma (IFNγ) und Interleukin-10 (IL10). Diese Zytokine spielen eine entscheidende Rolle bei der Modulation von Immunantworten. Der Wirkstoff zeigt Selektivität bei der Induktion von IFNα gegenüber Tumornekrosefaktor-alpha (TNFα), was für seine immunmodulatorischen Wirkungen wichtig ist .

Wissenschaftliche Forschungsanwendungen

Intranasal Administration in Allergic Asthma

A Phase IIa clinical trial investigated the efficacy of intranasal GSK2245035 in reducing allergen-induced bronchial reactivity in patients with mild allergic asthma. The study involved 36 participants randomized to receive either this compound or a placebo over eight weeks. Key findings include:

  • Primary Endpoint : No substantial reduction in late asthmatic response was observed, with a percentage attenuation of -4.6% for minimum forced expiratory volume in 1 second (FEV1) and -10.5% for weighted mean FEV1.
  • Biomarkers : Changes in eosinophil counts and interleukin-5 levels indicated type 2 responses but did not show significant treatment effects.
  • Adverse Events : Higher incidence of adverse events was noted in the this compound group (95%) compared to placebo (71%), with headaches being the most common side effect .

Safety and Pharmacodynamics in Allergic Rhinitis

Another randomized, double-blind, placebo-controlled study assessed the safety and pharmacodynamics of this compound in individuals with allergic rhinitis. This study included:

  • Dosing : Participants received either 20 ng or 80 ng doses weekly for eight weeks.
  • Results : The lower dose (20 ng) was well tolerated with no significant nasal inflammation, while the higher dose led to cytokine release syndrome-related symptoms in most participants.
  • Efficacy : There were trends indicating reduced nasal symptom scores post-treatment, although these effects diminished over time .

Data Tables

The following tables summarize key findings from the clinical studies on this compound:

Study TypePopulationDose (ng)Primary Endpoint ResultsAdverse Events (%)
Phase IIa TrialMild allergic asthma20-4.6% FEV1 attenuation95%
Allergic Rhinitis StudyAllergic rhinitis20/80Reduced nasal symptoms93% (80 ng)

Vergleich Mit ähnlichen Verbindungen

GSK2245035 ist einzigartig in seiner hohen Potenz und Selektivität als TLR7-Agonist. Zu ähnlichen Verbindungen gehören andere TLR7-Agonisten, die auf ihre immunmodulatorischen Eigenschaften untersucht werden. This compound sticht aufgrund seiner bevorzugten Induktion von Typ-1-Interferonen und seines Potenzials für die intranasale Verabreichung hervor, die die Atemwege direkt anspricht. Andere ähnliche Verbindungen haben möglicherweise nicht den gleichen Selektivitätsgrad oder werden über andere Wege verabreicht .

Liste ähnlicher Verbindungen::
  • Imiquimod
  • Resiquimod
  • 852A

Diese Verbindungen wirken ebenfalls als TLR7-Agonisten, unterscheiden sich jedoch in ihren spezifischen Anwendungen, ihrer Potenz und ihren Verabreichungswegen.

Vorbereitungsmethoden

Die spezifischen Syntheserouten und Reaktionsbedingungen für GSK2245035 sind im öffentlichen Bereich nicht leicht verfügbar. Es ist bekannt, dass der Wirkstoff durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung seiner einzigartigen molekularen Struktur beinhalten. Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .

Biologische Aktivität

GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), primarily investigated for its therapeutic potential in allergic diseases, particularly allergic rhinitis and asthma. This compound has garnered attention due to its ability to modulate immune responses by preferentially inducing type 1 interferon (IFN) pathways, which can counteract type 2 inflammatory responses commonly associated with allergic conditions.

This compound acts by stimulating TLR7, leading to the activation of dendritic cells and subsequent production of type 1 IFNs. This mechanism is crucial in rebalancing the immune response, especially in conditions characterized by an overactive type 2 response, such as asthma and allergic rhinitis. The induction of type 1 IFNs has been shown to suppress the production of type 2 cytokines, thereby reducing inflammation and hypersensitivity to allergens .

Phase II Trials

  • Allergic Rhinitis :
    • A randomized, double-blind, placebo-controlled trial assessed the safety and pharmacodynamics of intranasal this compound in patients with allergic rhinitis. Participants received either 20 ng or 80 ng doses weekly for eight weeks. Results indicated that while the higher dose led to a significant incidence of adverse events (93% reporting headaches), the lower dose was well tolerated and showed a trend towards reduced nasal symptoms following allergen challenges .
  • Asthma :
    • Another study focused on patients with mild allergic asthma. Participants were treated with intranasal this compound (20 ng) or placebo for eight weeks. The primary endpoint was the attenuation of allergen-induced bronchial reactivity measured by forced expiratory volume (FEV1). Although no significant treatment effect was observed on bronchial reactivity, there were notable changes in biomarkers indicative of type 2 inflammation, including eosinophil counts and interleukin-5 levels .

Summary of Findings

Study Population Dosage Primary Outcome Results
Allergic Rhinitis42 participants20 ng / 80 ngReduction in nasal symptoms post-allergen challengeLower dose tolerated; reduced symptoms observed for up to 3 weeks post-treatment .
Mild Allergic Asthma36 participants20 ngAttenuation of bronchial reactivityNo significant effect on FEV1; changes in eosinophils and IL-5 noted .

Adverse Effects

The most common adverse effects reported were headaches, particularly at the higher dosage (80 ng). The incidence was significantly lower at the 20 ng dose, which aligns with findings from other studies indicating a favorable safety profile for lower doses .

Case Studies and Long-term Effects

In a follow-up study involving participants from the allergic rhinitis trial, trends for reductions in allergic biomarkers persisted for one year post-treatment. This suggests that this compound may have long-lasting effects on immune modulation beyond the immediate treatment period .

Eigenschaften

IUPAC Name

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPVTVPXHNXOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207629-49-9
Record name GSK-2245035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2245035
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-2245035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK2245035
Reactant of Route 2
GSK2245035
Reactant of Route 3
GSK2245035
Reactant of Route 4
Reactant of Route 4
GSK2245035
Reactant of Route 5
Reactant of Route 5
GSK2245035
Reactant of Route 6
Reactant of Route 6
GSK2245035

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.